3,4-Bis(benzyloxy)-5-methoxybenzoic acid
Overview
Description
“3,4-Bis(benzyloxy)-5-methoxybenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a wide range of important compounds, including many pharmaceuticals . The compound also contains methoxy and benzyloxy groups, which are common in organic chemistry and often used in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the methoxy (-OCH3) and benzyloxy (-OBn) groups attached at the 3rd, 4th, and 5th positions .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group would likely make the compound more polar and potentially increase its solubility in water .Scientific Research Applications
Antimicrobial and Molluscicidal Activity
Research on benzoic acid derivatives, including compounds similar to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, has shown significant antimicrobial and molluscicidal activities. For example, studies on prenylated benzoic acid derivatives from Piper aduncum leaves indicated significant antibacterial activities (Orjala et al., 1993).
Structural Studies and Molecular Conformation
Investigations into the structural properties of benzoic acid derivatives have revealed interesting molecular conformations. For instance, a study on a triazine derivative related to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid showed a unique triple-decker sandwich conformation, highlighting the complex structural possibilities of such compounds (Peter et al., 2007).
Antioxidant Properties
Phenyl ether derivatives, which are structurally related to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, have shown strong antioxidant activities. This was demonstrated in a study where similar compounds exhibited significant antioxidant capabilities, comparable to ascorbic acid (Xu et al., 2017).
Liquid Crystal Applications
Benzoic acid derivatives are also explored for their potential in liquid crystal applications. A study on a polymerizable benzoic acid derivative similar to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid demonstrated its use in creating multilayered structures in liquid crystal phases, which could have implications for advanced material applications (Kishikawa et al., 2008).
Anti-Leishmanial Activity
Some bismuth(III) complexes of substituted benzoic acids, structurally related to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, have exhibited significant anti-Leishmanial activity. This suggests potential therapeutic applications of such compounds (Andrews et al., 2011).
Polymerization Catalysts
Compounds structurally similar to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid have been used as catalysts in the synthesis of organic compounds, demonstrating their utility in chemical synthesis (Massacret et al., 1999).
Biological Activity Studies
Various benzoic acid derivatives are studied for their biological activities, including antimicrobial and antifungal properties. For instance, silicon-containing bis-azomethines derived from compounds like 3,4-Bis(benzyloxy)-5-methoxybenzoic acid have shown notable antimicrobial and antifungal activities, suggesting their potential in pharmaceutical applications (Zaltariov et al., 2015).
Material Science Applications
In material science, benzoic acid derivatives are utilized in developing high-performance polymers with desirable properties like high thermal stability and mechanical strength. This is exemplified in a study on aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, indicating the versatility of these compounds in advanced material synthesis (Toiserkani, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-4,5-bis(phenylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-25-19-12-18(22(23)24)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUJFYSOGQDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500552 | |
Record name | 3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |
CAS RN |
70845-73-7 | |
Record name | 3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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